molecular formula C23H28N2O4 B163193 Paynantheine CAS No. 4697-66-9

Paynantheine

Cat. No.: B163193
CAS No.: 4697-66-9
M. Wt: 396.5 g/mol
InChI Key: JGZKIGWXPPFMRG-CYSPOEIOSA-N
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Description

. Alkaloids are naturally occurring compounds that contain nitrogen atoms and exhibit a wide range of biological activities. Paynantheine is structurally related to mitragynine, the major alkaloid in kratom, and is known for its potential analgesic effects .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Paynantheine can be synthesized through a multi-step process starting from 4-methoxytryptamine. The synthesis involves an enantioselective thiourea-catalyzed Pictet–Spengler reaction to form the tetrahydro-β-carboline ring, followed by a palladium-catalyzed Tsuji–Trost allylic alkylation to close the D-ring . This method provides a high degree of enantioselectivity and yields the desired product in nine steps.

Industrial Production Methods: extraction from kratom leaves using solvent extraction methods such as rapid solvent extraction and ultrasound-assisted extraction is common for obtaining alkaloids from plant sources .

Chemical Reactions Analysis

Types of Reactions: Paynantheine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Paynantheine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Paynantheine is unique due to its specific structural configuration as a diastereoisomer of mitragynine. This structural difference may contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZKIGWXPPFMRG-CYSPOEIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904742
Record name Paynantheine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4697-66-9, 1346-36-7
Record name Paynantheine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4697-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paynantheine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paynantheine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAYNANTHEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLG43M4U5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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